![molecular formula C15H21NO5 B13971929 Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]- CAS No. 183990-51-4](/img/structure/B13971929.png)
Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid is a compound with the molecular formula C15H21NO4 It is known for its unique structure, which includes a benzoyl group substituted with two hydroxyl groups at positions 2 and 6, and an octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid typically involves the reaction of 2,6-dihydroxybenzoic acid with octanoic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid involves its interaction with specific molecular targets. The hydroxyl groups on the benzoyl ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the octanoic acid chain can interact with lipid membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-[(2-hydroxybenzoyl)amino]octanoic Acid: Similar structure but with only one hydroxyl group on the benzoyl ring.
Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC): A derivative used as an absorption enhancer in pharmaceuticals.
Uniqueness
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid is unique due to the presence of two hydroxyl groups on the benzoyl ring, which can enhance its reactivity and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
183990-51-4 |
|---|---|
Molekularformel |
C15H21NO5 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
8-[(2,6-dihydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO5/c17-11-7-6-8-12(18)14(11)15(21)16-10-5-3-1-2-4-9-13(19)20/h6-8,17-18H,1-5,9-10H2,(H,16,21)(H,19,20) |
InChI-Schlüssel |
CMXWSGRDJPSEQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)C(=O)NCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


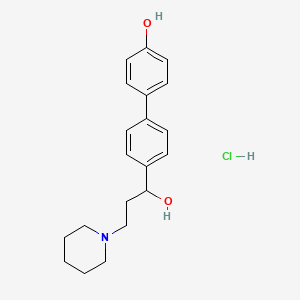

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
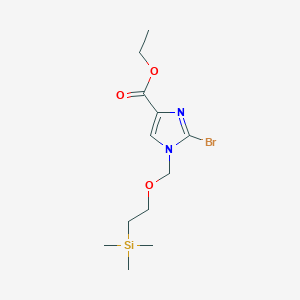

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
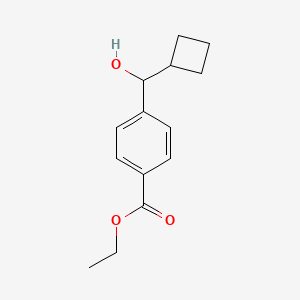
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
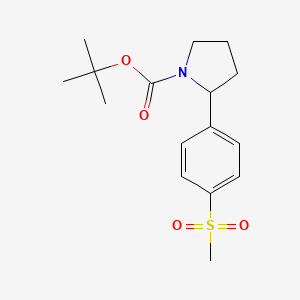

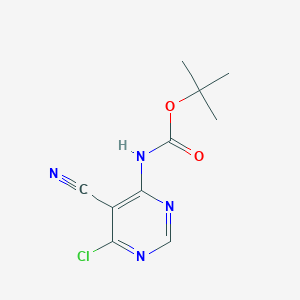
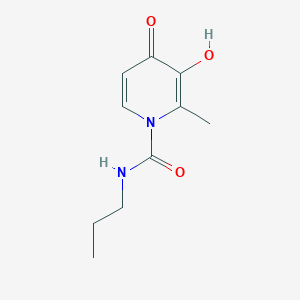
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
